molecular formula C6H6F5N3 B1461145 (1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine CAS No. 2091197-29-2

(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B1461145
CAS No.: 2091197-29-2
M. Wt: 215.12 g/mol
InChI Key: QOYXWNBMSVQOSU-UHFFFAOYSA-N
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Description

(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine is a useful research compound. Its molecular formula is C6H6F5N3 and its molecular weight is 215.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine plays a crucial role in biochemical reactions, particularly in the context of fluorine-containing heterocycles. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been shown to interact with enzymes involved in radical processes, such as those catalyzing difluoromethylation reactions . These interactions often involve the formation of stable complexes, which can alter the enzyme’s conformation and activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, it has been observed to affect gene expression patterns, potentially through interactions with transcription factors or epigenetic modifications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding to specific biomolecules, leading to enzyme inhibition or activation . This binding can induce conformational changes in the target molecules, thereby altering their function. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, affecting transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a reduction in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it can induce toxic or adverse effects, including cellular damage or disruption of metabolic processes. Threshold effects have been observed, indicating a dosage-dependent response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell. The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its accumulation and activity within specific tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects. The localization of the compound within subcellular structures can impact its activity and function, highlighting the importance of understanding its intracellular dynamics.

Properties

IUPAC Name

[2-(difluoromethyl)-5-(trifluoromethyl)pyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F5N3/c7-5(8)14-3(2-12)1-4(13-14)6(9,10)11/h1,5H,2,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYXWNBMSVQOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)C(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 2
(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 3
(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 4
(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 5
(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 6
(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.